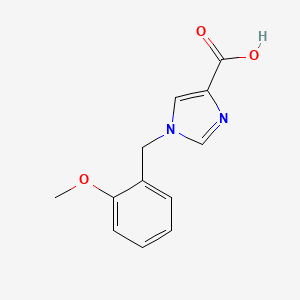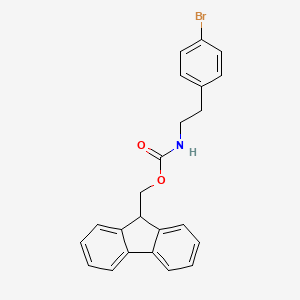
(9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate
Übersicht
Beschreibung
“(9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate” is a chemical compound with the CAS Number: 1344158-44-6 . It is used for R&D purposes and not for medicinal or household use .
Molecular Structure Analysis
The molecular formula of “(9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate” is C23H20BrNO2 . The exact molecular structure is not provided in the searched resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “(9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate” are not explicitly mentioned in the searched resources. Its molecular weight is 422.31 .Wissenschaftliche Forschungsanwendungen
Solid-Phase Peptide Synthesis (SPPS)
(9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate: is commonly used as a base-sensitive amino protecting group in SPPS. This method is pivotal for synthesizing peptides and proteins in a controlled manner. The compound protects the amino group from unwanted reactions during the synthesis process, ensuring that the peptide chains are assembled correctly .
Capillary Electrophoresis
In capillary electrophoresis, this compound serves as a reagent for the precolumn derivatization of amines. It enhances the detection and separation of amino acids and peptides by providing a fluorescent tag that can be easily identified and quantified during the electrophoretic process .
High-Performance Liquid Chromatography (HPLC)
For HPLC, (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate is utilized to derivatize amino acids, which improves their detectability and quantification. The derivatization process results in better resolution and sensitivity in the HPLC analysis of complex biological samples .
Fluorescent Detection
The compound is instrumental in the precolumn derivatization of amines for fluorescent detection. This application is crucial in various biochemical assays where the detection of low-abundance compounds is necessary. The fluorescence provided by the compound allows for sensitive and specific detection methods .
Oligonucleotide Synthesis
In the field of genetic engineering and molecular biology, (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate is used to prepare N-Fmoc amino acids, which are essential for the synthesis of oligonucleotides. This application is fundamental for creating synthetic DNA and RNA strands that can be used in gene therapy, diagnostics, and research .
Organic Optoelectronics
The compound’s derivatives, particularly those with aggregation-induced emission (AIE) properties, find applications in organic optoelectronics. These materials are used in the development of organic light-emitting diodes (OLEDs), solar cells, and other devices that require materials with specific light-emission properties .
Bio-imaging
AIE-active derivatives of (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate are also used in bio-imaging applications. They provide a high-contrast and stable fluorescent signal that is essential for visualizing biological processes at the molecular level .
Sensors
Lastly, the AIE properties of the compound’s derivatives make them suitable for use in sensor technology. These sensors can detect various environmental and biological stimuli with high sensitivity and specificity, which is valuable in environmental monitoring and medical diagnostics .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate is amines . This compound acts as a reagent in the precolumn derivatization of amines for High-Performance Liquid Chromatography (HPLC) and fluorescent detection .
Mode of Action
(9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate interacts with its targets, the amines, through a process known as derivatization . This interaction results in the formation of derivatives that can be detected using HPLC and fluorescent detection .
Biochemical Pathways
The biochemical pathway affected by (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate involves the derivatization of amines. This process enhances the detection of amines in HPLC analysis
Result of Action
The molecular and cellular effects of (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate’s action involve the formation of derivatives that can be detected using HPLC and fluorescent detection . This allows for the enhanced detection and analysis of amines.
Eigenschaften
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-(4-bromophenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrNO2/c24-17-11-9-16(10-12-17)13-14-25-23(26)27-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEHUKGQZFBKMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



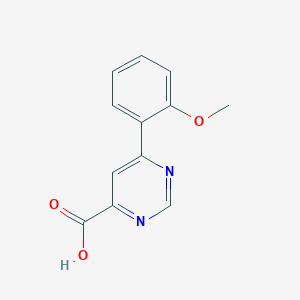
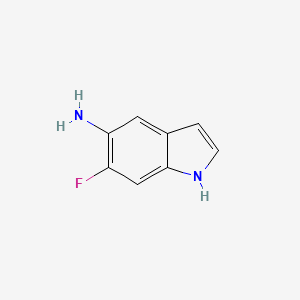
![2-(1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidin-3-yl)acetic acid](/img/structure/B1457561.png)
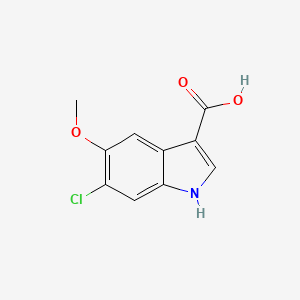


![3-[2-Hydroxy-5-(methylthio)phenyl]propanoic acid](/img/structure/B1457571.png)
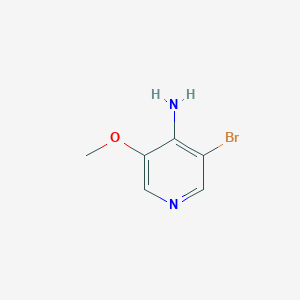
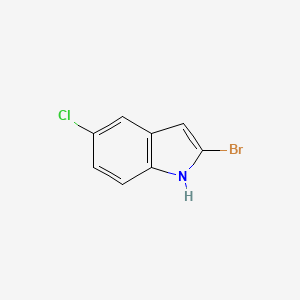

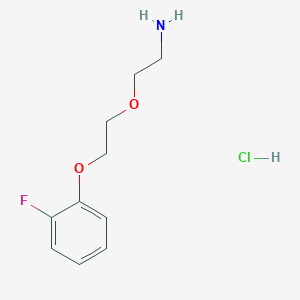
![2-Ethylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1457577.png)
![1-[(3-Methoxyphenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1457578.png)
